ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate
Overview
Description
Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic organic compound. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method involves the cyclization of nitroacetone with an alcohol or ether, followed by a dehydration reaction to form the oxazole ring.
Oxidative Cyclization: Another method includes oxidative cyclization, where a precursor compound undergoes oxidation to form the oxazole ring.
Grignard Reaction: The Grignard reaction can also be employed, where a Grignard reagent reacts with a suitable precursor to form the desired compound.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can also be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation Products: Imides and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Depending on the substituent, a wide range of derivatives can be formed.
Scientific Research Applications
Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use . The exact molecular targets and pathways can vary based on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Ethyl oxazole-5-carboxylate: Similar in structure but differs in the position of the carboxylate group.
Isoxazole Derivatives: These compounds have a similar ring structure but with different substituents.
Pyrazole Derivatives: These compounds share a similar heterocyclic ring but with different nitrogen positioning.
Uniqueness: Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific ring structure and the position of its functional groups, which confer distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(8)5-3-9-4-7-5/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIVDFOMQXEGMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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